SGC-GAK-1 was developed by the Structural Genomics Consortium and is characterized by its high selectivity and potency in inhibiting GAK. The compound has been made publicly available for research purposes, facilitating studies into GAK's biological functions and potential therapeutic applications .
SGC-GAK-1 falls under the category of small molecule inhibitors targeting kinases. It is classified as a chemical probe, specifically designed for in vivo studies of GAK's role in cancer and other diseases. Its selectivity profile distinguishes it from other kinase inhibitors that may have broader targets.
The synthesis of SGC-GAK-1 involves several steps that utilize established organic chemistry techniques. Key methods include:
The synthetic route employs a combination of electrophilic aromatic substitution and coupling reactions to construct the final product. The use of specific reagents and conditions is critical for achieving optimal yields and purity. For instance, the incorporation of diisopropylethylamine as a base helps drive the reaction towards completion.
The molecular structure of SGC-GAK-1 features a quinoline core substituted with a 3,4,5-trimethoxyphenyl group. This configuration is essential for its binding affinity to GAK.
The compound's structural data can be summarized as follows:
X-ray crystallography or computational modeling can provide additional insights into the three-dimensional conformation of SGC-GAK-1, aiding in understanding its interaction with GAK at the molecular level.
SGC-GAK-1 undergoes various chemical reactions primarily related to its metabolism within biological systems. Notably:
The metabolism studies indicate that modifications aimed at enhancing metabolic stability often compromise GAK inhibitory activity. This highlights the challenge in drug design where potency and stability must be balanced.
SGC-GAK-1 exerts its effects by selectively binding to the ATP-binding site of GAK, inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival.
In live cell assays, SGC-GAK-1 demonstrated an IC50 value of approximately 48 nM against GAK, indicating strong potency . The compound's selectivity was validated through extensive kinome-wide screening against over 400 human kinases.
SGC-GAK-1 exhibits properties such as:
Key chemical properties include:
Relevant analyses using techniques like differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) could provide further insights into thermal stability.
SGC-GAK-1 serves as a valuable tool in cancer research, particularly for studying the role of GAK in various malignancies such as diffuse large B-cell lymphoma (DLBCL). Its application extends to:
Research indicates that high expression levels of GAK correlate with poor clinical outcomes in certain cancers, suggesting that targeting this kinase may offer therapeutic benefits .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3